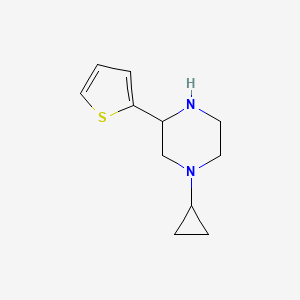

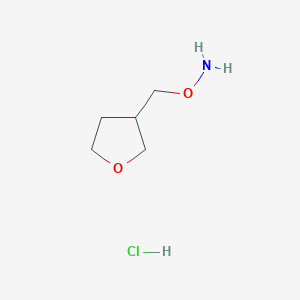

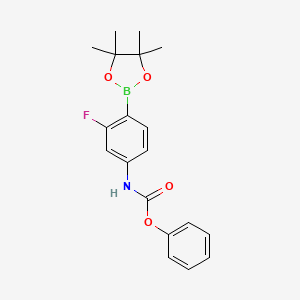

![molecular formula C12H15N3 B1468423 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1250066-39-7](/img/structure/B1468423.png)

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds like 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is C12H15N3. It has a molecular weight of 201.27 g/mol.Physical And Chemical Properties Analysis

The molecular formula of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is C12H15N3, and it has a molecular weight of 201.27 g/mol. Other specific physical and chemical properties are not detailed in the search results.Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

The pyrrolidine ring, a core structure in “2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile”, is a versatile scaffold in medicinal chemistry. It is known for its presence in biologically active compounds with diverse therapeutic properties, including antipsychotic, β-adrenergic antagonist, anxiolytic, and anticancer activities . The compound’s ability to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases further underscores its potential in drug discovery and development .

Biotechnology: Enzyme Inhibition and Activation

In biotechnological research, the aminopyrrolidine moiety of the compound can be utilized to modulate enzyme activity. For instance, it can serve as a building block for the synthesis of enzyme inhibitors or activators, which are crucial in understanding metabolic pathways and developing new biotechnological applications .

Pharmaceutical Research: Drug Development

“2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile” can be a precursor in the synthesis of novel pharmaceutical agents. Its structural features make it suitable for the development of second-generation clinical candidates with improved physicochemical properties and reduced side effects, such as lower hERG inhibitory activity, which is important for cardiac safety .

Chemical Synthesis: Building Block for Heterocycles

The compound’s structure is ideal for use in chemical synthesis, particularly in the construction of complex heterocycles. It can undergo various chemical transformations to create new pyrrolidine derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .

Industrial Applications: Material Science

While specific industrial applications for “2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile” are not directly cited, its chemical structure suggests potential use in material science. For example, its derivatives could be used in the design of organic semiconductors or as ligands in catalytic systems .

Environmental Applications: Analytical Chemistry

In environmental applications, particularly analytical chemistry, the compound could be used to synthesize reagents for detecting and quantifying pollutants. Its nitrogen-containing heterocyclic ring might interact selectively with specific environmental contaminants, aiding in their identification and measurement .

Mechanism of Action

While the specific mechanism of action for 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile is not detailed in the search results, it is known to be a potent dopamine D1 receptor agonist. This suggests that it likely interacts with dopamine D1 receptors in the brain.

Future Directions

The pyrrolidine ring, which is a key component of 2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and others like it may involve further exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name |

2-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-7-10-3-1-2-4-11(10)8-15-6-5-12(14)9-15/h1-4,12H,5-6,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEXYPJNCYZJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)

![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)